Theophylline, 8-butylthio-2-thio-
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Overview
Description
Theophylline, 8-butylthio-2-thio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-butylthio-2-thio- involves the introduction of butylthio and thio groups into the theophylline structure. One common method involves the reaction of theophylline with butylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of Theophylline, 8-butylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-butylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The butylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-butylthio-2-thio-.
Scientific Research Applications
Theophylline, 8-butylthio-2-thio- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of thio and butylthio substitutions on theophylline’s chemical properties.
Mechanism of Action
Theophylline, 8-butylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscle.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which can reduce airway responsiveness and inflammation.
Histone Deacetylase Activation: It activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily for respiratory diseases.
8-Alkylthio-6-thio-substituted Theophylline Analogues: These analogues have similar substitutions and are studied for their selective receptor antagonist properties.
Uniqueness
Theophylline, 8-butylthio-2-thio- is unique due to its specific butylthio and thio substitutions, which enhance its chemical stability and potential therapeutic applications. These modifications differentiate it from other theophylline derivatives and provide distinct advantages in various research and industrial applications .
Properties
CAS No. |
4989-74-6 |
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Molecular Formula |
C11H16N4OS2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
8-butylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C11H16N4OS2/c1-4-5-6-18-10-12-7-8(13-10)14(2)11(17)15(3)9(7)16/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
NAOMXTHKMDASIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
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